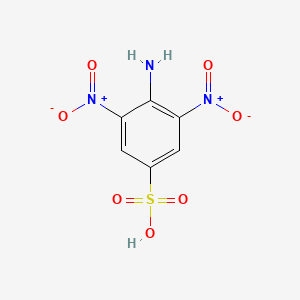

4-氨基-3,5-二硝基苯磺酸

描述

4-Amino-3,5-dinitrobenzenesulfonic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds and their reactions are mentioned, which can give insights into the properties and reactivity of similar sulfonic acid derivatives. For instance, 2,4-dinitrobenzenesulfonamides are mentioned as being prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride, suggesting that similar methods could potentially be applied to synthesize 4-amino-3,5-dinitrobenzenesulfonic acid derivatives .

Synthesis Analysis

The synthesis of related compounds involves the use of dinitrobenzenesulfonyl chloride with primary amines, indicating that a similar approach might be used for synthesizing 4-amino-3,5-dinitrobenzenesulfonic acid by introducing an amino group to the benzene ring. The Mitsunobu reaction or conventional alkylation methods are used to give N,N-disubstituted sulfonamides in excellent yields . This suggests that the synthesis of 4-amino-3,5-dinitrobenzenesulfonic acid could involve similar strategies for introducing or modifying functional groups on the benzene ring.

Molecular Structure Analysis

While the molecular structure of 4-amino-3,5-dinitrobenzenesulfonic acid is not directly analyzed in the papers, the crystal structure of related proton-transfer compounds is discussed. For example, the 1:1 proton-transfer compound of 5-sulfosalicylic acid with 4-aminobenzoic acid shows a hydrogen-bonded polymeric network structure with homomolecular cyclic interactions and π-π stacking associations . This information can be extrapolated to suggest that 4-amino-3,5-dinitrobenzenesulfonic acid may also form hydrogen bonds and engage in π-π interactions due to the presence of amino and sulfonic acid groups.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 4-amino-3,5-dinitrobenzenesulfonic acid, but they do provide information on the reactivity of similar compounds. For instance, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid is used as a derivatizing reagent for primary amines, indicating that the nitro and sulfonic acid groups can participate in reactions with amines . This suggests that 4-amino-3,5-dinitrobenzenesulfonic acid could also react with other compounds in a similar fashion, potentially serving as a derivatizing agent or participating in other types of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-3,5-dinitrobenzenesulfonic acid are not detailed in the provided papers. However, the stability and gas chromatographic properties of derivatives of similar compounds, such as those formed from 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid, are noted to be excellent, with high sensitivity in detection . This implies that 4-amino-3,5-dinitrobenzenesulfonic acid and its derivatives might also exhibit stable properties and could be suitable for analytical techniques like gas chromatography.

科学研究应用

- Summary of the Application : In this study, silver nanoparticles (AgNPs) were chemically reduced and functionalized with a new 4-amino, 3, 5-dimercapto, 1, 2, 4 triazole (DMT) moiety . The functionalized silver nanoparticles (DMT-AgNPs) showed high antibacterial activity against Gram-positive and Gram-negative bacteria . They also inhibited the growth of MCF-7 cancer cells in a dose-dependent manner .

- Methods of Application or Experimental Procedures : The nucleation and formation of the functionalized silver nanoparticles were monitored using UV–Vis absorption spectroscopy . Other techniques such as UV/Vis-spectroscopy, zeta-potential, XRD, SEM, TEM, and FTIR analysis were used to confirm the functionalization of AgNPs by DMT ligand .

- Results or Outcomes : The DMT-AgNPs showed potential to inhibit growth with cell cycle arrest and increased apoptosis of MCF-7 cancer cell in a dose-dependent manner with an IC 50 value of 18.46% v/v . The mechanism of action was found to be similar to that of other tubulin inhibitors . The newly developed DMT-AgNPs were found to be safe and biocompatible, hence could be used in the treatment of diseases with high accuracy in a patient-friendly manner compared to AgNPs .

安全和危害

属性

IUPAC Name |

4-amino-3,5-dinitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O7S/c7-6-4(8(10)11)1-3(17(14,15)16)2-5(6)9(12)13/h1-2H,7H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVQTSSPAQEFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393665 | |

| Record name | 4-amino-3,5-dinitrobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3,5-dinitrobenzenesulfonic acid | |

CAS RN |

98139-22-1 | |

| Record name | 4-amino-3,5-dinitrobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

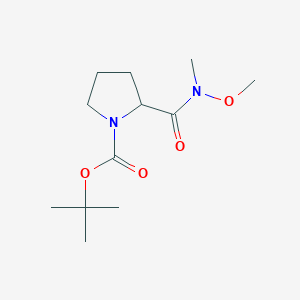

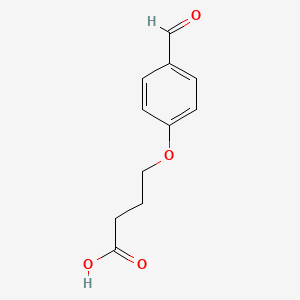

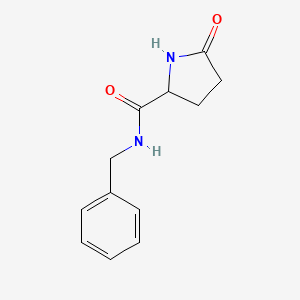

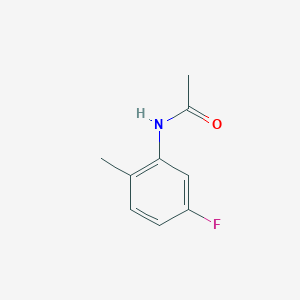

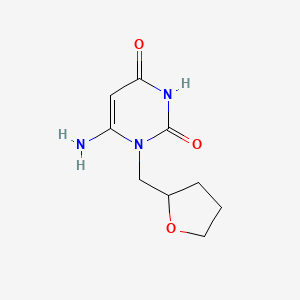

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

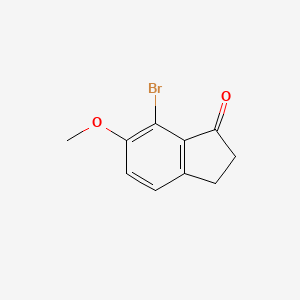

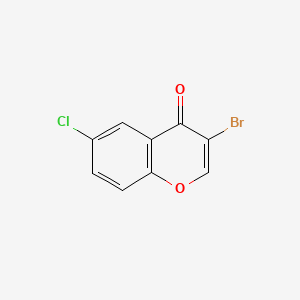

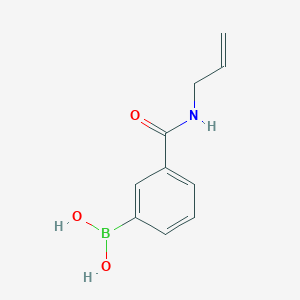

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)

![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)